Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming amino acid ester derivatives containing heterocyclic substituents. According to commercial chemical databases, the preferred International Union of Pure and Applied Chemistry name is "ethyl amino(2-pyrazinyl)acetate hydrochloride," which clearly identifies the core structural components and salt formation. This nomenclature system emphasizes the acetate ester functionality as the principal functional group, with the amino group and pyrazinyl substituent specified as modifying groups attached to the alpha carbon of the acetate moiety.
The structural representation reveals a complex molecular architecture where the central acetate carbon bears both an amino group and a pyrazin-2-yl substituent, creating a stereogenic center. The pyrazine ring contributes significant electronic properties to the overall molecular structure, with its electron-deficient aromatic system influencing both the chemical reactivity and physical properties of the compound. The ethyl ester group provides lipophilic character while maintaining synthetic accessibility through standard esterification procedures.
Alternative nomenclature systems present variations that reflect different organizational priorities in chemical naming conventions. The Chemical Abstracts Service indexing system and various commercial suppliers utilize descriptive names such as "ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride" which explicitly positions the substituents relative to the acetate backbone. This alternative naming approach provides greater clarity regarding the positional relationships between functional groups, particularly important for understanding structure-activity relationships in pharmaceutical applications.
The molecular structure can be represented through multiple chemical notation systems, with the Simplified Molecular Input Line Entry System notation providing a linear representation that captures the complete connectivity pattern. The International Chemical Identifier system offers standardized structural encoding that enables precise computational analysis and database searching across different chemical information systems.
Properties
IUPAC Name |
ethyl 2-amino-2-pyrazin-2-ylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-2-13-8(12)7(9)6-5-10-3-4-11-6;/h3-5,7H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUPCPNROQKSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=CN=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride (also known as Ethyl 2-(6-aminopyrazin-2-yl)acetate) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C8H11ClN3O2
- Molecular Weight : 202.64 g/mol
- CAS Number : 57416902
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 0.1 µM against HepG2 liver cancer cells, indicating potent anticancer properties .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 0.1 | Induction of apoptosis and cell cycle arrest |
| PC12 | 0.5 | Inhibition of proliferation |
| A549 (lung) | 0.3 | Modulation of apoptotic pathways |
2. Antimicrobial Activity
This compound has also shown promising antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, the compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties as well. In vivo models demonstrated that this compound significantly reduced inflammation markers in acute inflammatory models, comparable to standard anti-inflammatory drugs .
Case Study 1: Anticancer Efficacy in HepG2 Cells
In a controlled laboratory setting, researchers treated HepG2 cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with substantial apoptosis observed at higher concentrations.
Case Study 2: Antimicrobial Activity Assessment
A series of antimicrobial assays were conducted to evaluate the effectiveness of the compound against common pathogens. The results indicated that the compound could serve as a potential lead for developing new antimicrobial agents due to its effectiveness against resistant strains.
Scientific Research Applications
Anticancer Activity
One of the primary areas of research involving Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride is its potential anticancer effects. A study explored its inhibitory activity against the mitotic kinase Nek2, which is implicated in cancer cell division. The compound demonstrated significant binding affinity, suggesting that it could serve as a lead compound for developing new anticancer agents .
Table 1: Anticancer Activity of this compound
Neuroprotective Effects
Research indicates that pyrazine derivatives exhibit neuroprotective properties. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. In vitro studies showed that treatment with this compound reduced cell death and apoptosis markers in neuronal cell lines .
Table 2: Neuroprotective Effects of this compound
| Treatment Concentration | Cell Viability (%) | Apoptotic Cells (%) | Reference |
|---|---|---|---|
| 0.01 µM | 64.78 | 13.35 | |
| Control | 43.11 | 6.05 |
Agricultural Applications
This compound has also been studied for its potential use as a plant growth regulator. Its application has been linked to enhanced growth rates in certain crops, potentially due to its ability to modulate hormonal pathways involved in plant development .
Table 3: Effects on Plant Growth
Material Science Applications
In material science, this compound is being investigated for its potential as a precursor for synthesizing novel polymers and materials with unique electronic properties. Its incorporation into polymer matrices may enhance conductivity and thermal stability, making it suitable for applications in electronics and energy storage devices .
Case Studies
- Anticancer Drug Development : A systematic exploration of aminopyrazine inhibitors highlighted the efficacy of this compound as a potent inhibitor of Nek2, providing a foundation for further drug development aimed at targeting cancer cell proliferation .
- Neuroprotection Research : In a study assessing various compounds for neuroprotective effects, this compound was shown to significantly improve cell survival rates under oxidative stress conditions, indicating its potential therapeutic use in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine or Other Heterocycles
Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride (CAS: [1910766-97-0])
- Molecular Formula : C₉H₁₃ClN₂O₂
- Molecular Weight : 216.67 g/mol
- Key Differences: Replaces the pyrazine ring with a pyridine ring (one nitrogen atom).
Ethyl 2-amino-2-(1H-indazol-5-yl)acetate hydrochloride
- Molecular Formula : C₁₁H₁₄ClN₃O₂
- Molecular Weight : 267.70 g/mol
- This compound shows higher yields (91%) in Negishi coupling reactions compared to the pyrazine analogue (90–91%) .
Analogues with Extended Carbon Chains
Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride (CAS: [1955492-72-4])
- Molecular Formula : C₁₀H₁₆ClN₃O₂
- Molecular Weight : 245.71 g/mol
- Key Differences: Features a four-carbon chain between the amino group and pyrazine ring. However, it may reduce solubility due to increased hydrophobicity .
Fluorinated Derivatives
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride (CAS: [2061996-78-7])
Comparative Data Table
Preparation Methods
Direct Alkylation and Amination Routes
One common approach involves the alkylation of pyrazin-2-ylmethyl intermediates followed by amination to introduce the amino group at the alpha position relative to the ester. This method is often conducted under mild conditions to preserve the sensitive pyrazine ring.
Hydrazine-Mediated Synthesis of Pyrazinyl Amino Esters
A recent study on hybrid compounds containing pyrazine rings describes a multi-step synthesis involving hydrazine hydrate treatment of pyrazine derivatives followed by subsequent alkylation with phenacyl bromide derivatives in basic methanol solution. This approach can be adapted to prepare ethyl 2-amino-2-(pyrazin-2-yl)acetate by careful selection of reagents and reaction conditions.
Catalytic Hydrogenation of Pyrazinyl Oximes
Analogous to the preparation of related amino esters, oxime intermediates of pyrazinyl acetates can be subjected to catalytic hydrogenation using palladium on carbon or Raney nickel catalysts under mild hydrogen pressure. This step reduces the oxime to the corresponding amino ester, which upon acidification yields the hydrochloride salt.
Detailed Synthetic Procedure Example
While direct literature on this compound is limited, the following procedure can be inferred and adapted from related pyrazine-containing amino ester syntheses:
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of ethyl pyrazin-2-ylacetate | Alkylation of pyrazin-2-ylmethyl halide with ethyl acetate under basic conditions (e.g., NaOH in methanol) | 60-70 | Control of temperature (room temp to reflux) critical to avoid side reactions |
| 2 | Formation of oxime intermediate | Reaction of ethyl pyrazin-2-ylacetate with hydroxylamine hydrochloride in acetonitrile, reflux for 1.5-2 hours | ~80 | Oxime formation confirmed by NMR and LC-MS |
| 3 | Catalytic hydrogenation | Hydrogenation of oxime using Pd-C catalyst under 7 bar H2 pressure in ethanol for 10 hours | 80-85 | Produces ethyl 2-amino-2-(pyrazin-2-yl)acetate |
| 4 | Hydrochloride salt formation | Treatment with HCl in ethanol or ether to precipitate hydrochloride salt | >90 | Ensures stability and solubility |
This sequence aligns with known protocols for similar compounds and is supported by analogous methodologies for pyrazine derivatives.
Analytical and Characterization Data
- NMR Spectroscopy: Proton NMR typically shows characteristic signals for the ethyl ester group (triplet at ~1.2 ppm, quartet at ~4.1 ppm), methine proton adjacent to amino group, and pyrazine ring protons (6-9 ppm).
- Mass Spectrometry: Molecular ion peak corresponding to the amino ester, with hydrochloride salt confirmed by chloride isotope pattern.
- Melting Point: Hydrochloride salts generally exhibit sharp melting points indicative of purity.
- Purity: High purity (>95%) is achievable with recrystallization and chromatographic purification.
Comparative Notes on Preparation Methods
| Method | Advantages | Disadvantages | Industrial Feasibility |
|---|---|---|---|
| Hydrazine-mediated alkylation | Mild conditions, good selectivity | Multi-step, requires careful control of intermediates | Suitable for lab-scale, scalable with optimization |
| Catalytic hydrogenation of oxime | High yield, straightforward reduction | Requires hydrogenation setup, catalyst handling | Industrially viable, common in pharma synthesis |
| Direct amination of pyrazinyl esters | Simpler route | Possible side reactions, lower selectivity | Less favored industrially without optimization |
Summary and Outlook
The preparation of this compound is best accomplished via multi-step synthetic routes involving the formation of pyrazinyl acetates, oxime intermediates, and subsequent catalytic hydrogenation. The hydrochloride salt is then formed by acidification. These methods offer good yields, mild reaction conditions, and scalability potential for pharmaceutical applications.
Continued research into optimizing reaction conditions, catalyst efficiency, and green chemistry approaches could further improve the synthesis of this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Ethyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride, and how can reaction intermediates be optimized?
- Methodology : A multi-step synthesis approach is commonly employed. For analogous compounds, condensation of pyrazine-2-carbaldehyde with ethyl glycinate hydrochloride under reductive amination conditions (e.g., sodium cyanoborohydride) is a viable route, followed by HCl salt formation. Intermediate purification via silica gel chromatography or recrystallization (e.g., ethanol/water mixtures) ensures high yields . Optimization of reaction parameters (pH, temperature, and solvent polarity) is critical to minimize byproducts like Schiff base intermediates.
Q. How can purity and identity of the compound be validated in academic research settings?
- Methodology :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, targeting >97% purity. For example, a C18 column with acetonitrile/water (0.1% TFA) gradient can resolve impurities .
- Identity : Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity. Key signals include the pyrazine proton resonances (δ 8.5–9.0 ppm) and ester carbonyl (δ ~170 ppm). Mass spectrometry (ESI-MS) provides molecular weight verification (e.g., [M+H]+ at m/z 231.06 for C₉H₁₂ClN₃O₂) .
Q. What techniques are suitable for structural elucidation of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using SHELXL for refinement, researchers can resolve bond lengths, angles, and hydrogen bonding networks (e.g., N–H⋯Cl interactions in the hydrochloride salt). For non-crystalline samples, 2D NMR (COSY, HSQC) clarifies connectivity, particularly distinguishing pyrazine ring protons from ester groups .
Advanced Research Questions
Q. How should researchers address contradictions in crystallographic data, such as twinning or low-resolution datasets?
- Methodology : For twinned crystals, SHELXD and SHELXE enable dual-space structure solution by partitioning diffraction data into distinct domains. Low-resolution data (e.g., >2.0 Å) requires iterative refinement with restraints on bond lengths/angles. Validation tools like Rfree and electron density maps (e.g., omit maps) help identify disordered regions . For pyrazine derivatives, hydrogen atom placement may require neutron diffraction or quantum mechanical modeling to resolve ambiguities .
Q. What experimental strategies evaluate the compound’s stability under varying pH, temperature, and solvent conditions?
- Methodology :
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) followed by HPLC to quantify degradation products like free pyrazine or ester hydrolysis byproducts.
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, while differential scanning calorimetry (DSC) detects phase transitions.
- Solvent Compatibility : Solubility screens in DMSO, ethanol, and aqueous buffers (e.g., PBS) guide formulation. Lyophilization is recommended for long-term storage to prevent hygroscopic degradation .
Q. How can this compound serve as a building block in medicinal chemistry, particularly for drug discovery?
- Methodology : The pyrazine moiety acts as a bioisostere for pyridine or benzene rings, enhancing solubility and target engagement. For example:
- Peptide Mimetics : The amino ester group facilitates coupling with carboxylic acids (e.g., via EDC/HOBt), enabling synthesis of protease-resistant peptidomimetics.
- Kinase Inhibitors : Functionalization at the pyrazine 3-position with heterocycles (e.g., triazoles) can modulate kinase selectivity. In vitro assays (e.g., fluorescence polarization) validate target inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
